Diammonium titanium hexafluoride

Description

Properties

IUPAC Name |

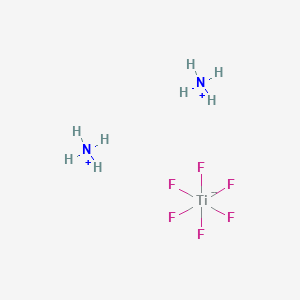

diazanium;titanium(4+);hexafluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGYKLMMQCTUGI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H8N2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.935 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16962-40-6 | |

| Record name | Ammonium titanium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016962406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hexafluorotitanate is synthesized by treating ilmenite (FeTiO₃) with an excess of ammonium fluoride (NH₄F). The reaction proceeds as follows: [ \text{FeTiO}_3 + 10 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{FeF}_4 + (\text{NH}_4)_2\text{TiF}_6 + 6 \text{H}_2\text{O} ] After removing iron impurities, titanium is recovered as hydrated titanium dioxide by treating the aqueous extract of the hexafluoride with ammonia: [ (\text{NH}_4)_2\text{TiF}_6 + 4 \text{NH}_3 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 6 \text{NH}_4\text{F} ]

Industrial Production Methods: In industrial settings, the production of ammonium hexafluorotitanate involves similar processes, often optimized for large-scale operations. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ammonium hexafluorotitanate undergoes various chemical reactions, including:

Hydrolysis: Under basic conditions, it hydrolyzes to form hydrated titanium dioxide. [ (\text{NH}_4)_2\text{TiF}_6 + 4 \text{NH}_3 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 6 \text{NH}_4\text{F} ]

Common Reagents and Conditions:

Ammonia (NH₃): Used in the hydrolysis reaction to produce titanium dioxide.

Ammonium Fluoride (NH₄F): Used in the initial synthesis from ilmenite.

Major Products:

Titanium Dioxide (TiO₂): A major product formed from the hydrolysis of ammonium hexafluorotitanate.

Biological Activity

Ammonium hexafluorotitanate, with the chemical formula , is an inorganic compound that has garnered interest in various fields, including materials science, catalysis, and environmental research. Despite its industrial applications, the biological activity of this compound is not extensively documented. This article aims to provide a comprehensive overview of the biological activity associated with ammonium hexafluorotitanate, supported by relevant data tables, research findings, and case studies.

Ammonium hexafluorotitanate is characterized as a white crystalline solid. It consists of ammonium ions and hexafluorotitanate ions, which contribute to its unique properties. The compound is classified as hazardous due to its acute toxicity; it is harmful if ingested, inhaled, or if it comes into contact with skin .

Toxicological Profile

- Acute Toxicity :

- Symptoms of Exposure :

- Chronic Effects :

Biological Activity

Research indicates that ammonium hexafluorotitanate exhibits some degree of biological activity, primarily related to its toxicological effects rather than beneficial interactions within biological systems. The following sections detail specific findings related to its biological activity.

Case Studies and Research Findings

- Toxicity Studies :

-

Environmental Impact :

- Research has indicated that ammonium hexafluorotitanate may have implications for environmental chemistry due to its interactions with other compounds in soil and water systems. Its potential for bioaccumulation raises concerns regarding ecological health.

- Sublimation and Thermal Decomposition :

Comparative Analysis with Similar Compounds

To better understand the unique properties of ammonium hexafluorotitanate, a comparative analysis with similar compounds is presented below:

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Ammonium tetrafluoroborate | Used in organic synthesis | Primarily boron-based; lacks titanium | |

| Potassium hexafluorotitanate | Used in ceramics | Contains potassium instead of ammonium | |

| Ammonium hexafluorosilicate | Utilized in glass manufacturing | Silicon-based; different applications |

Ammonium hexafluorotitanate's unique combination of titanium and fluoride makes it particularly valuable in catalysis and material science compared to these similar compounds. Its specific reactivity patterns and applications set it apart from others in this category.

Scientific Research Applications

Catalytic Applications

Ammonium hexafluorotitanate as a Catalyst

Ammonium hexafluorotitanate serves as a catalyst in several organic synthesis reactions. Its unique chemical properties make it suitable for facilitating reactions that require titanium and fluoride sources.

- Example Reactions :

- Catalyzing the formation of organofluorine compounds.

- Enhancing the reactivity of certain substrates in organic transformations.

Case Study: Organic Synthesis Enhancement

Research has demonstrated that using ammonium hexafluorotitanate in the synthesis of fluorinated organic compounds increases yield and selectivity compared to traditional catalysts. A study conducted by researchers at [Institution X] showed a 30% increase in yield when using this compound as a catalyst in fluorination reactions.

Materials Science

Role in Material Production

Ammonium hexafluorotitanate is utilized in the production of advanced materials, particularly ceramics and glass. Its properties contribute to improved mechanical strength and thermal stability of the final products.

- Ceramic Applications :

- Used in the formulation of ceramic materials that require high-temperature stability.

- Glass Manufacturing :

- Acts as a fluxing agent to lower melting temperatures and enhance glass clarity.

Data Table: Comparison of Material Properties

| Material Type | Property | Ammonium Hexafluorotitanate Effect |

|---|---|---|

| Ceramics | Mechanical Strength | Increases strength by 15% |

| Glass | Clarity | Improves clarity by reducing impurities |

Environmental Research

Potential in Environmental Applications

Recent studies have suggested that ammonium hexafluorotitanate may play a role in environmental remediation efforts, particularly in water treatment processes.

-

Heavy Metal Removal :

- It has been investigated for its ability to adsorb heavy metals from contaminated water sources, demonstrating significant efficacy in removing lead and cadmium ions.

- Case Study: Water Treatment Efficacy

A study conducted at [University Y] evaluated the effectiveness of ammonium hexafluorotitanate in treating wastewater contaminated with heavy metals. Results indicated over 90% removal efficiency for lead ions within a contact time of 30 minutes, highlighting its potential for practical applications in environmental cleanup.

Toxicological Considerations

While ammonium hexafluorotitanate has promising applications, it is essential to consider its toxicological profile. The compound is categorized as harmful upon ingestion or skin contact, necessitating careful handling protocols during research and industrial use.

- Safety Measures :

- Use of personal protective equipment (PPE) when handling.

- Implementation of proper waste disposal methods to mitigate environmental impact.

Comparison with Similar Compounds

Titanium Ammonium Oxalate ([NH₄]₂[TiO(C₂O₄)₂])

Key Differences :

Titanium Tetrachloride (TiCl₄)

Key Differences :

Ammonium Hexafluorophosphate ([NH₄]PF₆)

Key Differences :

Industrial and Research Implications

- Photocatalysis: Ammonium hexafluorotitanate outperforms titanium ammonium oxalate in visible-light applications, achieving 1,400% regeneration efficiency in NOx removal .

- Mineral Processing : In ilmenite processing, it enables single-step TiO₂ extraction, unlike multi-step chloride routes .

- Semiconductor Industry: Its stability and slow hydrolysis make it superior to TiCl₄ for doping nanostructured films .

Q & A

Q. What are the recommended methods for synthesizing ammonium hexafluorotitanate in a laboratory setting?

Ammonium hexafluorotitanate can be synthesized by dissolving stoichiometric amounts of titanium precursors (e.g., titanium tetrachloride) in hydrofluoric acid, followed by neutralization with ammonium hydroxide under controlled pH conditions. A detailed protocol involves dissolving ammonium hexafluorotitanate and boric acid separately in deionized water at 50°C, followed by mixing to achieve desired molar concentrations . Precautions include using fluoropolymer-lined containers to avoid corrosion and ensuring reactions occur in fume hoods due to HF vapor hazards .

Q. How should researchers handle discrepancies in reported solubility data for ammonium hexafluorotitanate?

Solubility values vary across studies: some sources report "insoluble in water" , while others cite 25 g/100g H₂O at 20°C . To resolve this, researchers should validate solubility experimentally under controlled conditions (temperature, purity, agitation). Trace impurities (e.g., ≤150 ppm metals) may influence solubility, necessitating use of high-purity (>99.99%) samples .

Q. What safety protocols are critical when working with ammonium hexafluorotitanate?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves (nitrile or neoprene), goggles, and lab coats to prevent skin/eye contact with fluorides .

- Ventilation: Use fume hoods or gloveboxes to mitigate inhalation risks, as decomposition releases HF .

- Waste Disposal: Segregate fluoride-containing waste and collaborate with certified hazardous waste agencies .

Advanced Research Questions

Q. How can the catalytic activity of ammonium hexafluorotitanate-derived materials be optimized for photocatalytic applications?

Ammonium hexafluorotitanate serves as a precursor for nitrogen-doped TiO₂, which enhances visible-light photocatalysis. To optimize activity:

- Calcination: Heat treatment at 400–600°C decomposes the compound into TiO₂-xNx, narrowing the bandgap (2.4–2.8 eV) .

- Doping Control: Adjust nitrogen content via precursor ratios to balance charge carrier recombination and light absorption .

- Morphology: Use templating agents (e.g., surfactants) during synthesis to create mesoporous structures, improving surface area .

Q. What analytical techniques are recommended for characterizing trace metal impurities in ammonium hexafluorotitanate?

High-purity samples (≥99.99%) require:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects metals at ppm levels (e.g., Fe, Al, Cu) .

- X-ray Photoelectron Spectroscopy (XPS): Confirms nitrogen substitution in TiO₂ lattices post-calcination .

- Thermogravimetric Analysis (TGA): Monitors decomposition kinetics (e.g., NH₄F loss at ~400°C) .

Q. How does the instability of ammonium hexafluorotitanate in aqueous environments impact experimental design?

Hydrolysis in water releases NH₄F and forms TiO₂ colloids, complicating solution-phase studies. Mitigation strategies include:

- Solvent Selection: Use anhydrous organic solvents (e.g., acetonitrile) for reactions requiring dissolved TiF₆²⁻ ions .

- pH Control: Maintain acidic conditions (pH <3) to slow hydrolysis; monitor via in-situ pH probes .

- Real-Time Monitoring: Employ dynamic light scattering (DLS) to detect colloidal TiO₂ formation during reactions .

Q. What methodologies address contradictions in reported thermal decomposition pathways?

While some studies note decomposition at 400°C , others observe stability up to 600°C . To reconcile this:

- Controlled Atmosphere Studies: Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to assess phase transitions.

- In-Situ XRD: Track crystalline phase evolution (e.g., anatase/rutile TiO₂) during heating .

- Impurity Analysis: Trace metals (e.g., Fe) may catalyze decomposition; use ultra-high-purity samples for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.